Physicochemical Profiling and Synthetic Utility of N-benzyl-5-bromothiophene-2-carboxamide in Pan-ERR Agonist Development
Physicochemical Profiling and Synthetic Utility of N-benzyl-5-bromothiophene-2-carboxamide in Pan-ERR Agonist Development
Introduction
In contemporary medicinal chemistry, the design of synthetic intermediates dictates the efficiency and scope of downstream drug discovery. N-benzyl-5-bromothiophene-2-carboxamide (CAS: 1049712-01-7) is a brominated heteroaromatic derivative that serves as a critical structural linchpin[1]. Recently, it has gained prominence as the core building block in the structure-based drug design of pan-estrogen-related receptor (ERR) agonists, most notably SLU-PP-915 [2]. These novel agonists are actively investigated as "exercise mimetics," capable of enhancing cardiac fatty acid metabolism, increasing oxidative muscle fibers, and improving endurance without physical exertion[3].
Physicochemical Properties and Structural Causality
The physicochemical profile of N-benzyl-5-bromothiophene-2-carboxamide is not coincidental; every functional group serves a distinct mechanistic purpose in both its synthetic utility and its eventual pharmacological application:
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The C5-Bromine Atom: Acts as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the late-stage diversification of the aromatic tail, which is essential for probing the hydrophobic pocket of the ERR ligand-binding domain (LBD)[4].
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The Thiophene Core: Provides a rigid, electron-rich bioisosteric scaffold. It maintains the necessary spatial geometry between the C2-carboxamide and the C5-aryl substituent while offering improved metabolic stability compared to traditional phenyl rings[5].
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The N-benzyl Carboxamide Moiety: Functions as a dual hydrogen bond donor (HBD) and acceptor (HBA). The amide NH and carbonyl oxygen form critical hydrogen-bonding networks within the ERR LBD, anchoring the agonist and inducing the active conformational state required for co-activator recruitment [4].
Table 1: Physicochemical and Spectral Data Summary
| Property | Value |
| IUPAC Name | N-benzyl-5-bromothiophene-2-carboxamide |
| CAS Number | 1049712-01-7 |
| Molecular Formula | C12H10BrNOS |
| Molecular Weight | 296.18 g/mol |
| Appearance | White solid |
| Synthetic Yield | ~66% (via TBTU-mediated coupling) |
| 1H NMR (400 MHz, DMSO-d6) | δ 9.11 (t, J = 5.9 Hz, 1H), 7.64 (d, J = 4.1 Hz, 1H), 7.36–7.23 (m, 6H), 4.43 (d, J = 6.0 Hz, 2H) |
(Data aggregated from synthesized intermediate characterizations in ERR agonist development [4].)
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific trustworthiness, the following synthetic workflows integrate in-process analytical validation steps, transforming standard procedures into self-validating systems.
Protocol 1: Synthesis of N-benzyl-5-bromothiophene-2-carboxamide
Objective: Amide coupling of 5-bromothiophene-2-carboxylic acid with benzylamine. Causality of Reagents: TBTU is selected over harsh acyl chloride-forming agents (like SOCl2) to prevent potential degradation or halogen exchange on the electron-rich thiophene ring. DIPEA is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the active ester without competing with benzylamine as a nucleophile[4].
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Activation: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add TBTU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.
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Validation Check: TLC (Thin-Layer Chromatography) using 50% EtOAc/Hexanes must indicate the complete consumption of the starting acid and the formation of the active ester intermediate.
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Coupling: Add benzylamine (1.1 eq) dropwise to the reaction mixture. Stir at room temperature for 2–4 hours.
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Validation Check: LC-MS analysis of a reaction aliquot should reveal a dominant peak at m/z 296/298 [M+H]+, confirming product formation.
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Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine to remove unreacted amine, acid, and DMF.
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the product as a white solid[4].
Protocol 2: Downstream Diversification via Suzuki-Miyaura Coupling
Objective: Conversion of the bromothiophene intermediate into pan-ERR agonists (e.g., SLU-PP-915). Causality of Reagents: Pd(dppf)Cl2 is chosen as the catalyst because its bidentate dppf ligand provides a wide bite angle, facilitating the challenging oxidative addition into the electron-rich heteroaryl bromide bond. Potassium carbonate (K2CO3) acts as the base to form the reactive boronate complex, essential for the transmetalation step.
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Reaction Setup: In a microwave vial, combine N-benzyl-5-bromothiophene-2-carboxamide (1.0 eq), the desired aryl boronic acid (e.g., 4-boronophenyl derivative) (1.2 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.
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Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial and degas the mixture by sparging with nitrogen for 10 minutes to prevent catalyst oxidation.
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Heating: Heat the reaction mixture at 90 °C for 12 hours.
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Validation Check: LC-MS monitoring must confirm the disappearance of the m/z 296/298 doublet and the appearance of the cross-coupled product mass.
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Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate and purify via preparative HPLC to yield the final pan-ERR agonist [4].
Synthetic workflow from 5-bromothiophene-2-carboxylic acid to pan-ERR agonists.
Pharmacological Application: Pan-ERR Agonists and Exercise Mimetics
The downstream products of N-benzyl-5-bromothiophene-2-carboxamide are highly potent pan-ERR agonists. The estrogen-related receptors (ERRα, ERRβ, and ERRγ) are orphan nuclear receptors that regulate gene transcription related to cellular energy utilization[2].
When a synthetic agonist like SLU-PP-915 binds to the ERR LBD, it induces a conformational change that promotes the recruitment of co-activators such as PGC-1α. This complex binds to the promoter regions of target genes (e.g., PDK4, LDHA, DDIT4), significantly upregulating their expression [6]. The physiological result is an "exercise-mimetic" phenotype characterized by increased oxidative muscle fibers and enhanced fatty acid oxidation[3].
Mechanism of action for pan-ERR agonists leading to enhanced metabolic function.
Conclusion
N-benzyl-5-bromothiophene-2-carboxamide is far more than a simple catalog chemical; it is a meticulously designed synthetic linchpin. Its physicochemical properties—specifically the balance between the reactive C5-bromide and the structurally critical C2-carboxamide—enable the rapid generation of diverse chemical libraries targeting the ERR family[4]. As these pan-ERR agonists advance toward clinical applications, they have also attracted the attention of the World Anti-Doping Agency. Recent 2026 studies utilizing LC-HRMS/MS have already begun profiling the in vitro metabolism of SLU-PP-915 to uncover the illicit use of these novel compounds as performance-enhancing substances [7],[8]. Understanding the foundational chemistry of their precursors remains essential for both future drug discovery and sports doping detection methodologies.
References
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Hampton CS, Sitaula S, Billon C, et al. "Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915." European Journal of Medicinal Chemistry (2023). URL:[Link]
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Möller T, Krug O, Thevis M. "In Vitro Metabolism and Analytical Characterization of SLU-PP-332 and SLU-PP-915: Novel Pan-ERR Agonists With Doping Potential." Rapid Communications in Mass Spectrometry (2026). URL:[Link]
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